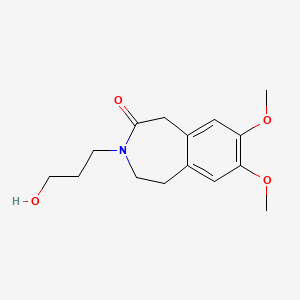

Hydroxy Ivabradine

Description

Properties

IUPAC Name |

3-(3-hydroxypropyl)-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-19-13-8-11-4-6-16(5-3-7-17)15(18)10-12(11)9-14(13)20-2/h8-9,17H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGKDLFPXLGFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001144502 | |

| Record name | 1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001144502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235547-07-5 | |

| Record name | 1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235547-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxy ivabradine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235547075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001144502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXY IVABRADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q9GZQ9LJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of N-Desmethyl Ivabradine for Research Applications

Introduction

Ivabradine is a heart rate-lowering agent that selectively inhibits the "funny" (If) current in the sinoatrial node, playing a crucial role in the management of chronic stable angina pectoris and heart failure.[1][2] Its therapeutic effect is not solely attributed to the parent compound; ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] This biotransformation leads to the formation of several metabolites, with the N-desmethylated derivative, S-18982, being the principal and pharmacologically active metabolite.[4][5] This N-desmethyl metabolite circulates at approximately 40% of the concentration of the parent drug and is equipotent, contributing significantly to the overall therapeutic effect.[3]

For research and drug development purposes, obtaining a pure, well-characterized standard of this key metabolite is paramount. While the term "hydroxy ivabradine" is sometimes used colloquially, the primary oxidative metabolite of pharmacological interest is N-desmethyl ivabradine. This guide provides a comprehensive, scientifically-grounded framework for the chemical synthesis and rigorous analytical characterization of N-desmethyl ivabradine, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for producing reliable, high-quality material for investigation.

Section 1: Chemical Synthesis of N-Desmethyl Ivabradine

Synthetic Strategy: A Rationale

The synthesis of N-desmethyl ivabradine is logically approached via the coupling of two key building blocks: a benzazepinone moiety containing a reactive alkyl halide and the chiral bicyclic amine. This strategy mirrors established synthetic routes for ivabradine itself, with the critical modification of using a primary amine instead of the N-methylated secondary amine.[6][7] This approach ensures high stereochemical fidelity, as the chiral center is established in a precursor, and avoids the often harsh and non-selective conditions required for direct N-demethylation of ivabradine.

The chosen pathway involves a nucleophilic substitution reaction where the primary amine of the bicyclic fragment displaces a halide on the benzazepinone side chain. This method is robust, high-yielding, and allows for straightforward purification.

Caption: Overall workflow for the synthesis of N-Desmethyl Ivabradine.

Materials and Reagents

| Reagent | CAS Number | Recommended Purity |

| 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | 148870-57-9 | >98% |

| Sodium Iodide | 7681-82-5 | >99% |

| ((7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine | 866783-12-2 | >98% (chiral) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous, >99% |

| Acetonitrile (ACN) | 75-05-8 | Anhydrous |

| Dichloromethane (DCM) | 75-09-2 | HPLC Grade |

| Ethyl Acetate (EtOAc) | 141-78-6 | HPLC Grade |

| Hexane | 110-54-3 | HPLC Grade |

| Silica Gel | 63231-67-4 | 230-400 mesh |

Step-by-Step Synthesis Protocol

Step 1: In-situ Preparation of the Iodopropyl Benzazepinone Intermediate

The chloro-propyl derivative is converted to the more reactive iodo-propyl analogue via a Finkelstein reaction to facilitate the subsequent nucleophilic substitution. This is performed in-situ to maximize reactivity and avoid isolation of the potentially less stable iodo intermediate.

-

To a round-bottom flask under a nitrogen atmosphere, add 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (1.0 eq) and sodium iodide (1.5 eq).

-

Add anhydrous acetone as the solvent (approx. 10 mL per gram of starting material).

-

Heat the mixture to reflux (approx. 56°C) and stir for 4-6 hours. The progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The resulting suspension containing the iodo-intermediate is used directly in the next step.

Step 2: Coupling Reaction to form N-Desmethyl Ivabradine

-

To the flask containing the iodo-intermediate, add ((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine (1.1 eq) and anhydrous potassium carbonate (3.0 eq).

-

Causality : Potassium carbonate acts as a non-nucleophilic base to scavenge the HI formed during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.

-

-

Add anhydrous acetonitrile to the flask (adjusting solvent volume as needed).

-

Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

Step 3: Purification via Column Chromatography

-

Dissolve the crude product in a minimal amount of dichloromethane (DCM).

-

Prepare a silica gel column packed with a suitable solvent system. A gradient elution of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 80%) is typically effective.

-

Insight : Adding 1-2% triethylamine to the mobile phase can prevent peak tailing by deactivating acidic sites on the silica gel, which is crucial for purifying amines.

-

-

Load the dissolved crude product onto the column.

-

Elute the column and collect fractions, monitoring by TLC.

-

Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield N-desmethyl ivabradine as a pale yellow oil or solid. The molecular formula is C₂₆H₃₄N₂O₅ and the molecular weight is 454.6 g/mol .[8]

Section 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized N-desmethyl ivabradine. The following workflow outlines the standard analytical procedures required.

Caption: Analytical workflow for the verification of N-Desmethyl Ivabradine.

Method 1: Purity Assessment by Reverse-Phase HPLC

Principle: RP-HPLC separates the target compound from residual starting materials and by-products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. Purity is determined by the relative area of the main peak.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the synthesized compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of approximately 50-100 µg/mL with the mobile phase.

-

Chromatographic Conditions: A validated method for ivabradine and its metabolites can be adapted.[9][10]

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : 25 mM Phosphate Buffer (pH 6.5) (60:40 v/v) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 285 nm |

| Column Temp. | Ambient (25°C) |

| Run Time | 10-15 minutes |

Expected Results: A single major peak should be observed at a specific retention time. Purity should be >98% (calculated by peak area normalization). The absence of peaks corresponding to starting materials confirms the completion of the reaction and effective purification.

Method 2: Molecular Weight Confirmation by Mass Spectrometry

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to ionize the molecule and determine its mass-to-charge ratio (m/z), confirming the molecular weight.

Experimental Protocol:

-

Sample Preparation: Dilute the stock solution (from HPLC prep) further with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of ~1-10 µg/mL.

-

Causality : Formic acid aids in the protonation of the molecule, promoting the formation of the [M+H]⁺ ion in positive ionization mode.

-

-

MS Parameters:

-

Ionization Mode: Positive ESI

-

Scan Range: m/z 100 - 1000

-

Analysis: Direct infusion or via LC-MS using the HPLC method above.

-

Expected Results: The primary ion observed should correspond to the protonated molecule [M+H]⁺.

| Compound | Formula | Exact Mass | Expected [M+H]⁺ (m/z) |

|---|

| N-Desmethyl Ivabradine | C₂₆H₃₄N₂O₅ | 454.25 | 455.25 |

Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns, which should show characteristic fragments similar to ivabradine.[11][12]

Method 3: Structural Elucidation by NMR Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous confirmation of the molecular structure.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

Expected Results (¹H NMR): The most critical diagnostic feature is the absence of the N-methyl singlet that is characteristic of ivabradine (typically found around 2.2-2.4 ppm). Instead, a broad singlet corresponding to the N-H proton should be observed. Other key features, when compared to the known spectrum of ivabradine hydrochloride, will be largely similar, including:[13]

-

Aromatic protons in the 6.5-7.0 ppm range.

-

Singlets for the four methoxy (-OCH₃) groups around 3.8-3.9 ppm.

-

A complex series of aliphatic multiplets for the propyl chain and bicyclic ring protons between 1.5 and 3.5 ppm.

Conclusion

This guide outlines a robust and reliable methodology for the synthesis and comprehensive characterization of N-desmethyl ivabradine, the principal active metabolite of ivabradine. By following the detailed protocols for synthesis, purification, and multi-faceted analytical verification (HPLC, MS, NMR), researchers can confidently produce and validate a high-purity standard of this critical compound. The emphasis on the rationale behind experimental choices provides the necessary scientific grounding for troubleshooting and adaptation, empowering drug development professionals to advance their research with a well-characterized molecule.

References

-

PubChem. (n.d.). Ivabradine. National Center for Biotechnology Information. Retrieved from [Link]

- Thollon, C., et al. (1994). Electrophysiological effects of S 16257, a novel sino-atrial node inhibitor, on heart rate in dogs: comparison with UL-FS 49. British Journal of Pharmacology, 112(1), 37-42.

-

Drugs.com. (n.d.). Ivabradine: Package Insert / Prescribing Information. Retrieved from [Link]

-

Pharmacology of Ivabradine; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, October 31). YouTube. Retrieved from [Link]

-

Tariq, M., & Tsoris, A. (2025). Ivabradine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2020). A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Retrieved from [Link]

-

Pharmace Research Laboratory. (n.d.). N-Demethyl Ivabradine. Retrieved from [Link]

-

Impactfactor.org. (n.d.). Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review. Retrieved from [Link]

-

Seerapu, S., & Srinivasan, B. P. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian journal of pharmaceutical sciences, 72(5), 667–671. Retrieved from [Link]

-

Shelar, V. V., et al. (2025). QBD Approach To Rp-Hplc Method Development And Validation For The Estimation Of Ivabradine For Api And Pharmaceutical Formulation. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Tomić, J., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Acta Chromatographica. Retrieved from [Link]

- Google Patents. (n.d.). EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt.

-

ResearchGate. (n.d.). Mass spectra of the analytes. (A) full scan mass spectrum of ivabradine. Retrieved from [Link]

-

Sun, X., et al. (2012). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Journal of Chromatography B, 905, 76-83. Retrieved from [Link]

-

PubChem. (n.d.). IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID. Retrieved from [Link]

Sources

- 1. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ivabradine: Package Insert / Prescribing Information / MOA [drugs.com]

- 4. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents [patents.google.com]

- 7. IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID. - Patent AR-075977-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaceresearch.com [pharmaceresearch.com]

- 9. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iajps.com [iajps.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ivabradine hydrochloride(148849-67-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Discovery and Initial Isolation of N-desmethyl Ivabradine (Hydroxy Ivabradine)

Abstract

This technical guide provides a comprehensive overview of the discovery and initial isolation of N-desmethyl ivabradine, the principal and pharmacologically active metabolite of ivabradine. Ivabradine, a selective I(f) current inhibitor, is a key therapeutic agent in the management of chronic stable angina pectoris and heart failure.[1][2][3] Understanding its metabolic fate is crucial for a complete pharmacological and toxicological assessment. This document details the metabolic pathway leading to the formation of N-desmethyl ivabradine, its pharmacokinetic profile, and presents a robust, field-proven methodology for its in vitro generation, isolation, and characterization. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with the technical foundation to replicate and adapt these procedures for their own research endeavors.

Introduction: Ivabradine and its Metabolic Landscape

Ivabradine exerts its therapeutic effect by selectively inhibiting the "funny" current (I(f)) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[1][2][3] Following oral administration, ivabradine undergoes extensive first-pass metabolism in the liver and intestines, resulting in an absolute oral bioavailability of approximately 40%.[1][4][5] This metabolic conversion is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][4][5][6]

The major circulating metabolite identified is the N-desmethylated derivative, S-18982, commonly referred to as N-desmethyl ivabradine or hydroxy ivabradine.[4][5][6] This metabolite is not an inactive byproduct; it exhibits pharmacological activity comparable to the parent compound and circulates at a concentration of about 40% of that of ivabradine.[1][4][6] The discovery and characterization of N-desmethyl ivabradine were therefore integral to the clinical development of ivabradine, providing a more complete understanding of its overall mechanism of action and safety profile.

The Metabolic Pathway: From Ivabradine to N-desmethyl Ivabradine

The biotransformation of ivabradine to its N-desmethylated metabolite is a classic example of a Phase I metabolic reaction. The process involves the oxidative removal of a methyl group from the tertiary amine of the ivabradine molecule, catalyzed by CYP3A4.

Caption: Metabolic conversion of Ivabradine to N-desmethyl Ivabradine.

Pharmacokinetic Profile of N-desmethyl Ivabradine

Pharmacokinetic studies in humans have been pivotal in elucidating the clinical relevance of N-desmethyl ivabradine. The key parameters are summarized in the table below.

| Parameter | Value | Reference |

| Relative Plasma Concentration | ~40% of parent compound (Ivabradine) | [1][4][6] |

| Pharmacological Activity | Equipotent to Ivabradine | [4] |

| Primary Metabolizing Enzyme | CYP3A4 | [1][4][5][6] |

| Further Metabolism | Also metabolized by CYP3A4 | [1][4] |

| Elimination Half-life | Similar to Ivabradine (effective half-life ~6 hours) | [1][4] |

A Reconstructed Approach to the Initial Isolation and Characterization

While the precise, proprietary methods used by the originating pharmaceutical company during initial drug development are not fully public, a robust and scientifically sound workflow for the generation, isolation, and characterization of N-desmethyl ivabradine can be reconstructed based on established principles of drug metabolism and analytical chemistry. This section provides a detailed, practical guide for researchers.

Caption: Workflow for the isolation of N-desmethyl Ivabradine.

Part A: In Vitro Generation using Human Liver Microsomes

Rationale: Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, including CYP3A4.[7][8] They provide a reliable in vitro system to mimic hepatic metabolism and generate metabolites for further study.

Protocol:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine 50 mM potassium phosphate buffer (pH 7.4), 1 mg/mL pooled human liver microsomes, and 10 µM Ivabradine.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiation of Metabolic Reaction:

-

Add an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) to initiate the reaction. The total incubation volume is typically 1 mL.

-

Causality: NADPH is a critical cofactor for CYP450 enzyme activity. A regenerating system ensures a sustained supply of NADPH throughout the incubation period, maximizing metabolite yield.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C for 60 minutes in a shaking water bath.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves as the first step in the isolation process (protein precipitation).

-

Part B: Isolation and Purification Workflow

Rationale: A multi-step purification process is necessary to isolate the low-concentration metabolite from the complex biological matrix of the microsomal incubation.

Protocol:

-

Protein Precipitation & Clarification:

-

Following the addition of acetonitrile, vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the parent drug and its metabolites.

-

-

Solid-Phase Extraction (SPE) for Sample Clean-up:

-

Objective: To remove salts and other highly polar components and to concentrate the analytes of interest.

-

Cartridge: Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

-

Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M HCl in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

-

Elution: Elute the ivabradine and N-desmethyl ivabradine with 1 mL of 5% ammonium hydroxide in methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase for HPLC.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Objective: To separate N-desmethyl ivabradine from the parent compound, ivabradine, and any other minor metabolites.

-

Rationale for Column and Mobile Phase: A C18 stationary phase provides excellent retention for moderately lipophilic compounds like ivabradine and its metabolite. A gradient elution with a buffered aqueous phase and an organic modifier allows for the resolution of compounds with different polarities.

HPLC Parameter Recommended Condition Column C18 (e.g., 150 x 4.6 mm, 5 µm) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B Acetonitrile Gradient 10-70% B over 20 minutes Flow Rate 1.0 mL/min Detection UV at 286 nm Injection Volume 50 µL -

Procedure: Inject the reconstituted sample onto the HPLC system. Collect the fraction corresponding to the N-desmethyl ivabradine peak, which is expected to elute earlier than the more lipophilic parent compound, ivabradine. Multiple injections may be necessary to accumulate sufficient material.

-

Part C: Structural Characterization and Confirmation

Rationale: Following isolation, it is imperative to confirm the identity and purity of the collected fraction using orthogonal analytical techniques.

-

High-Resolution Mass Spectrometry (HRMS):

-

Objective: To determine the accurate mass of the isolated compound and deduce its elemental composition.

-

Expected Result: The protonated molecule [M+H]+ for N-desmethyl ivabradine (C₂₆H₃₄N₂O₅) should have a theoretical m/z of 455.2546. An observed mass within a 5 ppm error margin provides strong evidence for the compound's identity. Tandem MS (MS/MS) can further confirm the structure by analyzing fragmentation patterns.[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide unambiguous structural elucidation.

-

¹H NMR: The spectrum of N-desmethyl ivabradine will be similar to that of ivabradine, with the notable absence of the N-methyl singlet peak (typically around 2.2-2.5 ppm).

-

¹³C NMR: The carbon spectrum will confirm the overall carbon skeleton and will also lack the signal corresponding to the N-methyl carbon.

-

Chemical Synthesis: An Alternative Route for Scalability

While isolation from in vitro systems is crucial for initial discovery and characterization, it is not a viable method for producing larger quantities of the metabolite for extensive pharmacological testing or for use as an analytical standard. For these purposes, direct chemical synthesis is the preferred approach. Numerous patents describe the synthesis of ivabradine and its analogues, and these methodologies can be adapted for the targeted synthesis of N-desmethyl ivabradine.[10][11][12][13][14][15]

Conclusion

The discovery of N-desmethyl ivabradine was a critical step in the development of ivabradine, revealing that a significant portion of the drug's in vivo activity is attributable to this active metabolite. The initial identification and isolation of such metabolites rely on a systematic workflow combining in vitro metabolism, multi-step purification, and sophisticated analytical characterization. This guide provides a detailed, scientifically grounded framework for these procedures, empowering researchers to investigate the metabolic profiles of novel chemical entities and to generate essential metabolite standards for further research.

References

-

Ivabradine - StatPearls - NCBI Bookshelf . (2025, December 13). National Center for Biotechnology Information. [Link]

-

Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects . (2024, October 31). YouTube. [Link]

-

Ivabradine: Package Insert / Prescribing Information / MOA . Drugs.com. [Link]

-

Rosa, G. M., & Ferrero, S. (2014). An evaluation of the pharmacokinetics and pharmacodynamics of ivabradine for the treatment of heart failure . Expert Opinion on Drug Metabolism & Toxicology, 10(2), 279–291. [Link]

-

Ivabradine reduces heart rate while preserving metabolic fluxes and energy status of healthy normoxic working hearts . (n.d.). National Institutes of Health. [Link]

-

Polker, A., et al. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form . Journal of Reports in Pharmaceutical Sciences, 9(2), 241-248. [Link]

-

Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor . (2015). P & T : a peer-reviewed journal for formulary management, 40(12), 830–834. [Link]

-

A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS . (2018, August 28). PharmaTutor. [Link]

-

Sun, H., et al. (2016). Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats . International Journal of Clinical and Experimental Medicine, 9(5), 8369-8374. [Link]

- Process for preparation of ivabradine hydrochloride. (n.d.).

-

Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review . (2022). International Journal of Drug Delivery Technology, 12(3), 1307-1312. [Link]

- Process for preparation of ivabradine. (n.d.).

-

Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation . (2019, April 18). Journal of Applied Pharmaceutical Science. [Link]

-

A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices . (2019). Asian Journal of Pharmaceutical Technology, 9(2), 89-92. [Link]

-

Heart rate reduction with ivabradine improves energy metabolism and mechanical function of isolated ischaemic rabbit heart . (2008). Cardiovascular Research, 77(3), 488-496. [Link]

- Process for the preparation of ivabradine hydrochloride and polymorph thereof. (n.d.).

-

The Biological Effects of Ivabradine in Cardiovascular Disease . (2015). International Journal of Molecular Sciences, 16(7), 16462-16474. [Link]

-

ivabradine hydrochloride and its Impurities . Pharmaffiliates. [Link]

- INDUSTRIAL PROCESS FOR THE SYNTHESIS OF IVABRADINE HYDROBROMIDE SALT. (n.d.).

- An improved process for the preparation of highly pure ivabradine hydrochloride. (n.d.).

-

A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices . (2019). Asian Journal of Research in Chemistry, 12(2), 89-92. [Link]

-

Pikul, P., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities . Frontiers in Pharmacology, 7, 113. [Link]

-

IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID . (n.d.). PubChem. [Link]

-

N-Demethyl Ivabradine . Pharmace Research Laboratory. [Link]

-

Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities . (2016). ResearchGate. [Link]

-

Camm, A. J., & Savelieva, I. (2004). Characterization of the heart rate-lowering action of ivabradine, a selective I(f) current inhibitor . Journal of Cardiovascular Pharmacology, 43(5), 658-665. [Link]

-

Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis . (2015). ResearchGate. [Link]

-

Ivabradine - LiverTox - NCBI Bookshelf . (2017, April 20). National Center for Biotechnology Information. [Link]

-

IVABRADINE TABLETS safely and effectively . (2024, July 15). DailyMed. [Link]

-

Stimulation of microsomal N-demethylation by solubilized NADPH-cytochrome c reductase . (1973). Biochemical and Biophysical Research Communications, 54(3), 1179-1185. [Link]

-

Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation . (2000). Drug Metabolism and Disposition, 28(11), 1335-1342. [Link]

Sources

- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Characterization of the heart rate-lowering action of ivabradine, a selective I(f) current inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Stimulation of microsomal N-demethylation by solubilized NADPH-cytochrome c reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

- 10. EP2097383B1 - Process for preparation of ivabradine hydrochloride - Google Patents [patents.google.com]

- 11. WO2010072409A1 - Process for preparation of ivabradine - Google Patents [patents.google.com]

- 12. US8212026B2 - Process for the preparation of ivabradine hydrochloride and polymorph thereof - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. EP2495237A1 - An improved process for the preparation of highly pure ivabradine hydrochloride - Google Patents [patents.google.com]

- 15. IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID. - Patent AR-075977-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Biological Activity of Hydroxy Ivabradine (S-18982)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the in vitro biological activity of Hydroxy Ivabradine, the principal active metabolite of the heart rate-lowering agent, Ivabradine. Ivabradine undergoes extensive hepatic and intestinal metabolism via CYP3A4, yielding N-desmethyl ivabradine (this compound or S-18982).[1][2] This metabolite is not merely a byproduct but a pharmacologically active entity, circulating at approximately 40% of the parent drug's concentration and possessing equipotent activity.[1][3][4] Understanding its distinct in vitro profile is therefore critical to fully appreciating the clinical pharmacology of Ivabradine. This document details the mechanism of action, comparative pharmacological data, and the essential experimental methodologies required to characterize its activity on the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels responsible for the cardiac pacemaker "funny" current (I-f).

Introduction: The Significance of an Active Metabolite

In drug development, the characterization of metabolites is a cornerstone of establishing a complete pharmacokinetic and pharmacodynamic profile. In the case of Ivabradine, a pure heart rate-lowering agent, this is particularly salient. The parent drug's therapeutic effect is derived from its specific inhibition of the I-f current in the sinoatrial (SA) node.[5][6][7] However, its primary metabolite, this compound, contributes significantly to this overall clinical effect.[2] This guide focuses exclusively on the in vitro methodologies used to dissect and quantify the biological activity of this metabolite, providing the foundational data necessary to understand its contribution to the drug's efficacy and safety profile.

Core Mechanism of Action: Targeting the Cardiac Pacemaker I-f Current

The primary mechanism for both Ivabradine and this compound is the selective inhibition of the I-f current in the SA node.[3][8] This current is fundamental to cardiac automaticity.

-

The I-f "Funny" Current: The I-f current is a mixed sodium-potassium inward current activated during membrane hyperpolarization at the end of an action potential.[7][9] Its activation initiates the slow, spontaneous diastolic depolarization that drives the pacemaker cell's membrane potential toward the threshold for the next action potential.[10] The rate of this depolarization directly dictates the heart rate.[10]

-

The HCN4 Channel Target: The molecular correlate of the I-f current in the SA node is the Hyperpolarization-activated Cyclic Nucleotide-gated channel, isoform 4 (HCN4).[1][11][12]

-

Inhibitory Action: this compound, like its parent compound, selectively binds to HCN4 channels.[11] The binding site is located on the intracellular side of the channel pore.[10][13] This binding event obstructs ion flow, thereby reducing the magnitude of the I-f current. This action decreases the slope of diastolic depolarization, prolonging the time it takes to reach the action potential threshold and resulting in a "pure" reduction in heart rate.[8][9] This specificity is a key feature; the compound has no significant effect on other cardiac ion channels, myocardial contractility, or ventricular repolarization.[1][7][9]

Caption: Signaling pathway of this compound action on the SA node.

Pharmacological Profile: A Comparative Analysis

The defining characteristic of this compound is its pharmacological similarity to the parent drug. Multiple sources confirm that the N-desmethylated metabolite is equipotent to Ivabradine.[3][4] This implies that it inhibits the I-f current with a similar concentration-dependence and efficacy.

Data Presentation: Comparative In Vitro Activity

| Parameter | Ivabradine | This compound (S-18982) | Reference |

| Primary Target | I-f Current / HCN4 Channel | I-f Current / HCN4 Channel | [1][12] |

| Potency (IC50) | ~2.9 µM (for I-f inhibition) | Considered equipotent to Ivabradine | [3][4][13] |

| Primary Effect | Reduction of the slope of diastolic depolarization | Reduction of the slope of diastolic depolarization | [8][9] |

| Selectivity | High selectivity for I-f over other cardiac ion channels | Assumed to be highly selective, consistent with the parent drug | [7][10] |

Key In Vitro Experimental Methodologies

To validate the activity and selectivity of this compound, specific in vitro assays are required. Electrophysiology is the gold standard for direct functional assessment of ion channel modulators.

Electrophysiological Characterization via Whole-Cell Patch-Clamp

Causality: The whole-cell patch-clamp technique is employed to gain direct, real-time control over the membrane potential of a single cell while measuring the macroscopic ionic currents flowing across the cell membrane. This allows for the precise characterization of this compound's effect on the I-f current's amplitude and kinetics, providing the basis for determining its IC50 value. The protocol can be applied to either primary isolated SA node myocytes or a heterologous expression system (e.g., HEK293 or CHO cells) stably transfected with the human HCN4 gene.

Experimental Protocol:

-

Cell Preparation: Isolate single pacemaker cells from rabbit SA node tissue or culture HEK293 cells stably expressing hHCN4 channels.

-

Pipette and Solution Preparation:

-

Fabricate glass micropipettes with a resistance of 2-4 MΩ when filled with intracellular solution.

-

Intracellular Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH).

-

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage-Clamp Protocol:

-

Clamp the cell's holding potential at -40 mV to ensure I-f channels are closed.

-

Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -120 mV in 10 mV increments for 2-3 seconds) to elicit the I-f current.

-

Return the potential to +20 mV to measure the fully activated tail current.

-

-

Data Acquisition:

-

Record baseline I-f currents under control conditions (extracellular solution with vehicle).

-

Perfuse the cell with increasing concentrations of this compound (e.g., 0.1 µM to 30 µM).

-

Record the I-f current at each concentration until a steady-state block is achieved.

-

-

Analysis: Measure the amplitude of the current at the end of the hyperpolarizing pulse for each concentration. Plot the percentage of current inhibition against the log of the compound concentration and fit the data with a Hill equation to determine the IC50.

Caption: Experimental workflow for a whole-cell patch-clamp assay.

Conclusion: Implications for Drug Development

The in vitro biological data conclusively demonstrate that this compound is a potent and specific inhibitor of the I-f current, mirroring the activity of its parent compound, Ivabradine. Its significant circulating concentration and equipotent pharmacological profile establish it as a major contributor to the overall therapeutic effect observed in patients.[1][3] This case underscores a critical principle in drug development: the comprehensive characterization of major metabolites is not merely a regulatory requirement but a scientific necessity for a complete understanding of a drug's mechanism of action and the sources of its clinical efficacy. Future research may focus on subtle differences in the kinetics of channel blocking or off-target effects between the parent drug and its metabolite.

References

-

Title: Ivabradine - StatPearls - NCBI Bookshelf Source: StatPearls Publishing URL: [Link]

-

Title: Ivadradine - PMC - PubMed Central - NIH Source: The American Journal of Health-System Pharmacy URL: [Link]

-

Title: Ivabradine | C27H36N2O5 | CID 132999 - PubChem - NIH Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Ivabradine: Package Insert / Prescribing Information / MOA - Drugs.com Source: Drugs.com URL: [Link]

-

Title: What is the mechanism of Ivabradine Hydrochloride? Source: Patsnap Synapse URL: [Link]

-

Title: I f inhibition with ivabradine : electrophysiological effects and safety - PubMed Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Electrophysiological effects of a single intravenous administration of ivabradine (S 16257) in adult patients with normal baseline electrophysiology - PubMed Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Ivabradine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Pharmacology of Ivabradine Hydrochloride: Mechanism, Efficacy, and Safety in Angina Treatment Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Ivabradine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Selective and Specific Inhibition of If with Ivabradine for the Treatment of Coronary Artery Disease or Heart Failure - PMC - PubMed Central Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Electrophysiological effects of ivabradine in dog and human cardiac preparations: potential antiarrhythmic actions - PubMed Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Preclinical Results With I(f) Current Inhibition by Ivabradine - PubMed Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - NIH Source: National Institutes of Health URL: [Link]

-

Title: Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: What are the effects of ivabradine on electrocardiogram (ECG)? - Dr.Oracle Source: Dr.Oracle URL: [Link]

-

Title: Electrophysiological effects of ivabradine in dog and human cardiac preparations: Potential antiarrhythmic actions - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Clinical results of I(f) current inhibition by ivabradine - PubMed Source: PubMed, National Institutes of Health URL: [Link]

-

Title: (PDF) Heart rate lowering by specific and selective I(f) current inhibition with ivabradine: a new therapeutic perspective in cardiovascular disease - ResearchGate Source: ResearchGate URL: [Link]

-

Title: (PDF) Heart rate lowering by specific and selective I(f) current inhibition with ivabradine: a new therapeutic perspective in cardiovascular disease Source: ResearchGate URL: [Link]

-

Title: Ivabradine Hydrochloride | C27H37ClN2O5 | CID 3045381 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Therapeutic Use and Molecular Aspects of Ivabradine in Cardiac Remodeling: A Review Source: MDPI URL: [Link]

Sources

- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. I f inhibition with ivabradine : electrophysiological effects and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Selective and Specific Inhibition of If with Ivabradine for the Treatment of Coronary Artery Disease or Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]

- 9. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ivabradine - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Ivabradine hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]

An In-depth Technical Guide to the Mechanism of Action of Hydroxy Ivabradine

Executive Summary

Hydroxy Ivabradine, also known as S-18982 or N-desmethyl Ivabradine, is the primary and only major active metabolite of Ivabradine, a specific heart rate-lowering agent.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of this compound, contextualized by the well-established pharmacology of its parent compound. Ivabradine and its metabolite selectively inhibit the "funny" current (If) in the sinoatrial (SA) node, the heart's natural pacemaker. This targeted action reduces heart rate without impacting myocardial contractility or ventricular repolarization.[3][4] This document details the metabolic generation of this compound, its comparative pharmacology to Ivabradine, and the experimental methodologies required to rigorously investigate its mechanism. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.

Introduction: From Parent Drug to Active Metabolite

Ivabradine is a clinically significant therapeutic agent indicated for reducing the risk of hospitalization for worsening heart failure in adult patients with stable, symptomatic chronic heart failure.[2][5] Its efficacy stems from its unique ability to selectively inhibit the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the cardiac pacemaker If current.[2][6] This current is a critical determinant of the diastolic depolarization slope in SA node cells, and thus, it governs the heart rate.[7]

Upon administration, Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6][8] The process of N-desmethylation yields its major active metabolite, this compound (S-18982).[1][2] This metabolite is not a minor byproduct; it circulates at concentrations approximately 40% of the parent drug and is considered equipotent to Ivabradine, contributing significantly to the overall therapeutic effect.[2][5] Understanding the mechanism of this compound is therefore crucial for a complete picture of Ivabradine's clinical pharmacology.

Metabolic Pathway and Pharmacokinetics

The biotransformation of Ivabradine to this compound is a critical step in its pharmacology. This conversion is mediated exclusively by CYP3A4-mediated oxidation.[2][8]

-

Metabolism: Ivabradine undergoes N-desmethylation to form this compound. This metabolite is also a substrate for CYP3A4, undergoing further metabolism.[3][6]

-

Pharmacokinetics: Ivabradine has an effective half-life of approximately 6 hours, while this compound exhibits a longer half-life of around 11 hours.[1] Both parent drug and metabolite show linear pharmacokinetics over the typical oral dose range.[2] The significant plasma concentration and equipotent activity of this compound underscore its importance to the sustained heart rate-lowering effect of the parent drug.[1][2]

Below is a diagram illustrating the metabolic conversion.

Caption: Metabolic pathway of Ivabradine.

Core Mechanism of Action: If Channel Inhibition

The mechanism of action for this compound is understood to be identical to that of Ivabradine. The primary target is the If ("funny") current, which is carried by HCN channels, predominantly the HCN4 isoform in the sinoatrial node.[3][9]

Selective and Specific Blockade

Both Ivabradine and this compound act as selective and specific inhibitors of the If current.[1][10] This specificity is a key advantage, as they do not significantly affect other cardiac ion channels (e.g., potassium or calcium channels) at therapeutic concentrations.[1] This ensures a "pure" heart rate reduction without altering myocardial contractility (negative inotropic effects), atrioventricular conduction, or ventricular repolarization.[2][7]

Use-Dependent and Intracellular Action

The inhibition of HCN channels is use-dependent, meaning the drugs bind more effectively when the channel is in its open state.[7][8] This property makes the heart rate-lowering effect more pronounced at higher heart rates.[7] The binding site is located on the intracellular side of the channel pore. The drug molecule enters the channel from the intracellular space and blocks the flow of ions, thereby slowing the rate of spontaneous diastolic depolarization.[8] This prolongs the time it takes for the SA node cells to reach the threshold for firing an action potential, resulting in a lower heart rate.[6]

Caption: If channel inhibition by this compound.

Investigating the Mechanism: Experimental Protocols

To rigorously characterize the mechanism of action of this compound, a multi-tiered approach involving electrophysiology, in vivo studies, and molecular modeling is essential.

Protocol 1: Electrophysiological Characterization via Patch-Clamp

Objective: To quantify the inhibitory potency (IC₅₀) and voltage-dependence of this compound on the If current in isolated sinoatrial node cells.

Causality: The patch-clamp technique is the gold standard for directly measuring the activity of ion channels. This protocol allows for the precise control of membrane voltage and the application of the compound, enabling a direct assessment of its effect on the If current.

Methodology:

-

Cell Isolation: Isolate single pacemaker cells from the sinoatrial node of a suitable animal model (e.g., rabbit).

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp recording configuration.

-

Voltage Protocol: Apply a hyperpolarizing voltage step protocol (e.g., from a holding potential of -40 mV to test potentials ranging from -50 mV to -120 mV) to elicit the If current.

-

Compound Application: Perfuse the cell with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM). Record If currents at each concentration after reaching steady-state block.

-

Data Analysis:

-

Measure the amplitude of the If current at each concentration.

-

Construct a concentration-response curve by plotting the percentage of current inhibition against the compound concentration.

-

Fit the curve with a Hill equation to determine the IC₅₀ value.

-

Compare the IC₅₀ with that of the parent compound, Ivabradine, to confirm its equipotency.[1][2]

-

Self-Validation:

-

Positive Control: Use Ivabradine as a positive control to validate the experimental setup and confirm expected levels of If inhibition.

-

Vehicle Control: Apply the vehicle solution (without the drug) to ensure it has no effect on the If current.

Caption: Workflow for patch-clamp analysis.

Protocol 2: In Vivo Hemodynamic Assessment

Objective: To confirm the heart rate-lowering effect of this compound in a living organism and assess its hemodynamic profile.

Causality: While patch-clamp confirms the molecular mechanism, in vivo studies are necessary to verify that this mechanism translates into a physiological effect in the context of a whole organism, and to ensure there are no off-target effects on blood pressure or contractility.

Methodology:

-

Animal Model: Use a telemetered animal model (e.g., dog, rat) that allows for continuous monitoring of cardiovascular parameters in conscious, unrestrained animals.

-

Baseline Recording: Record baseline heart rate, blood pressure, and ECG for a sufficient period to establish a stable baseline.

-

Drug Administration: Administer this compound intravenously or orally.

-

Continuous Monitoring: Continuously record heart rate, blood pressure, and ECG for several hours post-administration.

-

Data Analysis:

-

Calculate the percentage change in heart rate from baseline over time.

-

Analyze blood pressure data to confirm the absence of hypotensive effects.

-

Examine the ECG for any changes in conduction intervals (e.g., PR, QRS, QT intervals) to confirm selectivity.[7]

-

Self-Validation:

-

Positive Control: Administer Ivabradine to a separate group of animals to compare the magnitude and duration of the heart rate-lowering effect.

-

Vehicle Control: Administer the vehicle to a control group to account for any effects of the administration procedure itself.

Quantitative Data Summary

The pharmacological activity of this compound is defined by its potency and its relative contribution to the overall effect of Ivabradine therapy.

| Parameter | Ivabradine | This compound (S-18982) | Reference |

| Pharmacological Activity | Active | Active | [1] |

| Relative Potency | - | Equipotent to Ivabradine | [1][2] |

| Plasma Concentration | ~60% of total active moieties | ~40% of total active moieties | [2][6] |

| Effective Half-life | ~6 hours | ~11 hours | [1] |

Conclusion and Future Directions

The mechanism of action of this compound is functionally identical to its parent drug, Ivabradine. It acts as a potent, specific, and use-dependent inhibitor of the If current in the sinoatrial node by blocking the HCN4 channel from the intracellular side.[1][4][6] Its significant plasma concentration and equipotency to Ivabradine confirm that it is a major contributor to the clinical efficacy and sustained heart rate reduction observed with Ivabradine therapy.[2][5]

Future research should focus on exploring potential subtle differences in the binding kinetics or off-target profiles between Ivabradine and this compound. Investigating the role of genetic polymorphisms in the CYP3A4 and HCN4 genes may also help explain inter-individual variability in response to treatment.[9] A deeper understanding of the metabolite's pharmacology will continue to refine the clinical application of this important therapeutic class.

References

-

Tardif, J. C. (2019). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(11), 688–699. [Link]

-

O'Rourke, R. A. (2016). Ivadradine. Journal of the American College of Cardiology, 67(13), 1643–1653. [Link]

-

Drugs.com. (2023). Ivabradine: Package Insert / Prescribing Information / MOA. [Link]

-

El-Toukhy, R., & Jeevanantham, V. (2018). Role of the Funny Current Inhibitor Ivabradine in Cardiac Pharmacotherapy: A Systematic Review. Cardiology and therapy, 7(2), 117–134. [Link]

-

Lakatta, E. G., et al. (2012). The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells. Journal of molecular and cellular cardiology, 53(1), 10–13. [Link]

-

National Center for Biotechnology Information. (n.d.). Ivabradine. PubChem Compound Database. [Link]

-

U.S. Food and Drug Administration. (2015). CORLANOR® (ivabradine) Label. [Link]

-

Moranville, M. P. (2011). Heart rate reduction through regulation of the funny current. Healio. [Link]

-

Sivakumar, T., & Rajan, S. (2013). Funny current in cardiac pacemaker cells and its specific inhibitor ivabradine. International Journal of Bioassays, 2(6), 884-888. [Link]

-

R-Discovery. (2012). The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells. [Link]

-

Ali, M. J., & Salama, A. (2025). Ivabradine. In StatPearls. StatPearls Publishing. [Link]

-

U.S. Food and Drug Administration. (n.d.). CORLANOR (ivabradine) tablets, for oral use. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Ivabradine Hydrochloride? [Link]

-

Padró, D., et al. (2019). Analysis of variants in the HCN4 gene and in three single nucleotide polymorphisms of the CYP3A4 gene for association with ivabradine reduction in heart rate: A preliminary report. Medicina clinica, 153(9), 343–349. [Link]

-

Wikipedia. (n.d.). Ivabradine. [Link]

-

European Society of Cardiology. (2020). Concomitant use of ivabradine and cyp3a4 inhibitors in critical cardiac patients. European Heart Journal, 41(Supplement_1). [Link]

-

Zhang, Y., et al. (2019). Pharmacology of Ivabradine and the Effect on Chronic Heart Failure. Current topics in medicinal chemistry, 19(21), 1878–1901. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ivabradine. [Link]

Sources

- 1. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heart rate reduction through regulation of the funny current [healio.com]

- 8. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Analysis of variants in the HCN4 gene and in three single nucleotide polymorphisms of the CYP3A4 gene for association with ivabradine reduction in heart rate: A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijbio.com [ijbio.com]

A Technical Guide to the Pharmacological Profiling of Hydroxy Ivabradine Isomers

Abstract

Ivabradine is a heart rate-lowering agent that selectively inhibits the pacemaker If current in the sinoatrial node.[1][2] Its primary mechanism involves blocking the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel, specifically the HCN4 isoform, which is crucial for cardiac pacemaker activity.[3][4] Ivabradine undergoes extensive metabolism, primarily via CYP3A4, leading to the formation of several metabolites.[5] The major active metabolite, N-desmethyl ivabradine (also known as S 18982), is equipotent to the parent compound and contributes significantly to the overall pharmacological effect.[5][6] The introduction of a hydroxyl group creates Hydroxy Ivabradine, which introduces a new chiral center, resulting in multiple stereoisomers. The distinct spatial arrangement of these isomers can lead to significant differences in their pharmacological properties, including binding affinity, potency, and selectivity. This guide provides a comprehensive framework for the detailed pharmacological characterization of this compound isomers, outlining the critical experimental workflows and scientific rationale necessary for a robust assessment.

Introduction: The Scientific Imperative for Isomer Profiling

The development of any new chemical entity (NCE) requires a thorough understanding of its metabolic fate. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the safety testing of drug metabolites, particularly those that are present in humans at concentrations greater than 10% of the total drug-related exposure (Area Under the Curve, AUC) and are found at higher relative concentrations in humans than in preclinical toxicology species.[7][8]

Ivabradine itself is the S-enantiomer, and its stereochemistry is crucial for its activity.[9] Metabolism, such as hydroxylation, can introduce new chiral centers, creating diastereomers. These isomers, while chemically identical in composition, can have vastly different three-dimensional structures. This structural divergence can profoundly impact how each molecule interacts with the binding pocket of its biological target, in this case, the HCN4 channel. Therefore, it is not sufficient to profile the metabolite as a racemic mixture; a discrete characterization of each isomer is scientifically and regulatorily essential to:

-

Determine the primary contributor to pharmacological activity: Identify which isomer(s) retain the desired HCN4-blocking activity.

-

Uncover potential off-target effects: Assess whether any isomer exhibits altered selectivity, potentially interacting with other ion channels or receptors, leading to unforeseen side effects.

-

Establish a clear Structure-Activity Relationship (SAR): Elucidate how the specific stereochemistry influences binding and functional inhibition.

-

Ensure comprehensive safety assessment: Evaluate the toxicological profile of each major isomer to ensure that preclinical models accurately reflect human safety.[10]

This guide details the critical steps for a full pharmacological workup, from isomer separation to in-depth functional characterization.

Isomer Synthesis, Separation, and Characterization

A prerequisite for pharmacological profiling is the availability of pure, isolated isomers. While the specific synthetic route to this compound is proprietary, the general approach involves stereoselective synthesis or chiral separation of the metabolite mixture.

Workflow for Isomer Isolation:

-

Metabolite Generation: Initial quantities of this compound can be generated using in vitro systems like human liver microsomes (HLMs) or hepatocytes, which contain the necessary CYP enzymes.[11] This provides the authentic mixture of isomers produced metabolically.

-

Chiral Chromatography: The primary method for separating stereoisomers is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times and allowing for their separation and collection.

-

Structural Confirmation: The absolute stereochemistry of each isolated isomer must be confirmed using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

-

Purity Assessment: The purity of each isolated isomer must be greater than 95% (ideally >99%) as determined by analytical HPLC and Mass Spectrometry (MS) to ensure that pharmacological data is not confounded by cross-contamination.

In Vitro Pharmacological Profiling: A Multi-Tiered Approach

The core of the pharmacological assessment relies on a series of in vitro assays designed to quantify the interaction of each isomer with the HCN4 channel. The workflow progresses from direct binding assessment to functional cellular assays.

Tier 1: Radioligand Binding Assays (Target Affinity)

Binding assays are the gold standard for quantifying the direct interaction between a compound and its target receptor.[12] A competitive binding assay is used to determine the binding affinity (Ki) of each this compound isomer for the HCN4 channel.

Scientific Rationale: This experiment directly measures the ability of a test compound to displace a known high-affinity radioligand from the HCN4 channel. A lower Ki value indicates a higher binding affinity. This is a crucial first step to confirm that the isomers physically interact with the target.

Experimental Protocol: Competitive HCN4 Binding Assay

-

Preparation of Membranes:

-

Culture a stable cell line (e.g., HEK293 or CHO) expressing high levels of the human HCN4 channel.[13]

-

Harvest the cells and homogenize them in a cold lysis buffer to create a membrane preparation.

-

Centrifuge the homogenate to pellet the membranes, which contain the HCN4 channels.

-

Resuspend the pellet and determine the total protein concentration (e.g., using a BCA assay).[14]

-

-

Assay Setup (96-well format):

-

Total Binding: Add cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Ivabradine), and assay buffer.

-

Non-Specific Binding (NSB): Add membranes, radioligand, and a high concentration of unlabeled Ivabradine (or another known HCN4 blocker) to saturate all specific binding sites.

-

Test Compound: Add membranes, radioligand, and serial dilutions of the this compound isomer (typically 10 concentrations over a 5-log range).[12]

-

-

Incubation & Filtration:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[14]

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.

-

Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percent specific binding against the log concentration of the isomer.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of isomer that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Tier 2: Electrophysiology (Functional Potency)

While binding assays confirm target engagement, they do not measure functional consequences. Electrophysiology, specifically the patch-clamp technique, is essential for measuring the direct inhibition of the If current mediated by the HCN4 channel.[15] Automated patch-clamp (APC) systems allow for higher throughput screening of isomers.[16]

Scientific Rationale: This assay directly measures the flow of ions through the HCN4 channel in a living cell. By applying the test compounds, we can quantify their ability to block this current, providing a functional measure of potency (IC₅₀). This confirms that binding translates into the desired pharmacological action.

Experimental Protocol: Automated Whole-Cell Patch-Clamp

-

Cell Preparation:

-

Use a stable cell line (e.g., CHO) expressing human HCN4 channels. Culture cells to 60-80% confluency.

-

Prepare a single-cell suspension using a gentle enzymatic dissociation protocol.

-

-

Solutions:

-

Extracellular Solution (in mM): 115 NaCl, 30 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, 5.5 Glucose (pH 7.4). The high KCl concentration helps to amplify the HCN-mediated inward current.[13]

-

Intracellular Solution (in mM): 130 K-Aspartate, 10 NaCl, 1 EGTA, 5 HEPES, 2 MgATP (pH 7.4).[13] Cyclic AMP (cAMP) can be included (e.g., 1 mM) to shift the channel's activation voltage to a more physiologically relevant range.[13]

-

-

Voltage Protocol & Recording:

-

Use an automated patch-clamp system (e.g., IonWorks, Patchliner).

-

Establish a whole-cell configuration. Hold the membrane potential at -30 mV or -40 mV.[16][17]

-

Apply a hyperpolarizing test pulse (e.g., to -110 mV for 3-5 seconds) to activate the HCN4 channels and elicit the If-like current.[13][16]

-

Apply a subsequent depolarizing pulse (e.g., to -50 mV) to measure the tail current, which reflects the closing of the channels.

-

-

Compound Application & Data Analysis:

-

Obtain a stable baseline recording of the HCN4 current.

-

Apply increasing concentrations of each this compound isomer to the cells.

-

Measure the peak inward current at the hyperpolarizing step for each concentration.

-

Plot the percentage of current inhibition versus the log concentration of the isomer.

-

Fit the data to a standard dose-response curve to determine the IC₅₀ value and the Hill slope.

-

Data Synthesis and Interpretation

The data from the binding and electrophysiology assays should be compiled to provide a clear comparative profile of the isomers.

Table 1: Illustrative Pharmacological Profile of this compound Isomers

| Compound | HCN4 Binding Affinity (Ki, nM) | HCN4 Functional Potency (IC₅₀, nM) | Selectivity Profile |

| Ivabradine (Parent) | 50 | 150 | High for HCN4 |

| Isomer A | 75 | 250 | High for HCN4 |

| Isomer B | 1200 | > 10,000 | Inactive at HCN4 |

| Isomer C | 60 | 180 | Reduced selectivity; hERG activity observed |

| Isomer D | 850 | 8000 | Weakly active at HCN4 |

Note: Data are for illustrative purposes only.

Interpretation:

-

Structure-Activity Relationship (SAR): In this example, Isomers A and C retain high affinity and potency, comparable to the parent drug. This suggests the stereochemistry at the new chiral center in these isomers is well-tolerated by the HCN4 binding pocket.[18]

-

Inactive Isomers: Isomer B shows a dramatic loss of activity, indicating its stereochemical configuration creates a steric clash or removes a key binding interaction within the channel pore.

-

Safety Red Flag: Isomer C, while potent at HCN4, shows activity at the hERG channel. This is a significant safety concern, as hERG blockade is associated with a risk of cardiac arrhythmias (Torsades de Pointes). This isomer would require extensive follow-up safety testing.

-

Lead Candidate: Isomer A demonstrates a pharmacological profile most similar to the parent drug, with high potency and selectivity. It would be considered the primary active metabolite for further investigation.

Conclusion

The pharmacological profiling of drug metabolites cannot be treated as a monolith. As demonstrated with this compound, the creation of a new chiral center necessitates a rigorous, isomer-specific investigation. A tiered approach, beginning with target binding and progressing to functional and selectivity assays, provides the necessary data to build a comprehensive understanding of the structure-activity relationship and to identify any potential safety liabilities. This detailed characterization is fundamental to the principles of modern drug development, ensuring that both the efficacy and safety of a new therapeutic are fully understood before it reaches the clinic.

References

-

Wikipedia. Ivabradine. [Link]

-

StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Ivabradine. [Link]

-

YouTube. Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]

-

R Discovery. What are the molecular and cellular mechanisms of action of IVABRADINE HYDROCHLORIDE in CORLANOR therapy? [Link]

-

Dr.Oracle. What is the mechanism of action of Ivabradine (Ivabradine) in treating conditions such as tachycardia? [Link]

-

S. L. Chow. (2015). Ivadradine. PMC. [Link]

-

T. A. M. Sallam. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. NIH. [Link]

-

Drugs.com. Ivabradine: Package Insert / Prescribing Information / MOA. [Link]

-

PubChem. Ivabradine. [Link]

-

Proenza, C., et al. (2020). Isoform-specific regulation of HCN4 channels by a family of endoplasmic reticulum proteins. PNAS. [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

-

Choi, H. Y., et al. (2016). Population Plasma and Urine Pharmacokinetics of Ivabradine and Its Active Metabolite S18982 in Healthy Korean Volunteers. PubMed. [Link]

-

Bentham Science. Pharmacology of Ivabradine and the Effect on Chronic Heart Failure. [Link]

-

Ovid. Pharmacokinetic-pharmacodynamic modeling of the effects of ivabradine, a direct sinus node inhibitor, on heart rate in healthy volunteers. [Link]

-

U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

-

Science.gov. ivabradine signify study: Topics by Science.gov. [Link]

-

Dow, P. (2006). In vitro species comparisons and metabolite identification. PubMed. [Link]

-

Springer. A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. [Link]

-

ResearchGate. Electrophysiological properties of HCN4 channel current recorded using pipette solution with and without cAMP. [Link]

-

EFSA. Industry view: In vitro comparative metabolism studies to identify metabolites. [Link]

-

Pikul, P., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. [Link]

- Google Patents. Industrial process for the synthesis of ivabradine hydrobromide salt.

-

Saponaro, A., et al. (2021). Detection of ligand binding to purified HCN channels using fluorescence-based size exclusion chromatography. PubMed. [Link]

-

Kanda, Y., et al. (2021). Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. ACS Omega. [Link]

-

Pharmaffiliates. ivabradine hydrochloride and its Impurities. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Pikul, P., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers. [Link]

-

Wahl-Schott, C., et al. (2011). Regulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel Activity by cCMP. Journal of Biological Chemistry. [Link]

-

e-Century Publishing Corporation. Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. [Link]

- Google Patents.

-

ResearchGate. The chemical structure of ivabradine. [Link]

-

ResearchGate. Detection of ligand binding to purified HCN channels using fluorescence-based size exclusion chromatography | Request PDF. [Link]

-

Saponaro, A., et al. (2024). Structural determinants of ivabradine block of the open pore of HCN4. PNAS. [Link]

-

ResearchGate. Activation of hHCN4 channels with longer test pulses. A: Voltage clamp... [Link]

-